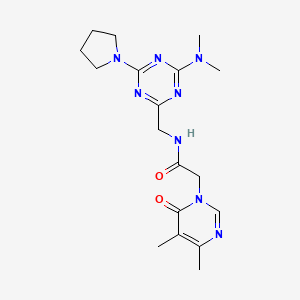

![molecular formula C20H30BNO5 B2681441 叔丁基8-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环戊烷-2-基)-2,3-二氢苯并[f][1,4]噁唑啉-4(5H)-羧酸甲酯 CAS No. 1361110-65-7](/img/structure/B2681441.png)

叔丁基8-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环戊烷-2-基)-2,3-二氢苯并[f][1,4]噁唑啉-4(5H)-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

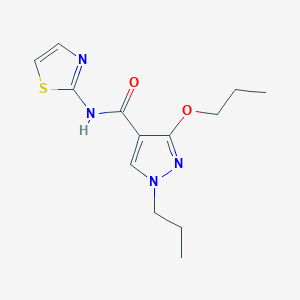

The compound “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters, such as the one present in this compound, are commonly used in various chemical reactions. They can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学研究应用

合成与表征

这种化合物是生物活性化合物合成中的一个重要中间体。例如,它在激酶抑制剂的合成中起着至关重要的作用,包括那些靶向 mTOR 通路的激酶抑制剂。相关苯并恶唑并酮化合物的可扩展合成证明了这种中间体在创建具有潜在治疗应用的复杂分子中的实用性 (Naganathan 等,2015)。此外,相关化合物的合成和晶体结构分析,如叔丁基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吲唑-1-羧酸盐,强调了其在新型化学实体开发中的重要性 (Ye 等,2021)。

药物化学应用

存在于几种激酶抑制剂中的苯并恶唑并酮核心展示了从叔丁基 8-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-2,3-二氢苯并[f][1,4]恶唑并酮-4(5H)-羧酸盐合成的化合物的潜在药用应用。此类抑制剂的详细工艺开发和规模化合成说明了这种中间体在制药工业中的重要性,为各种疾病提供潜在有效的治疗途径 (Naganathan 等,2015)。

材料科学和化学合成

该化合物的多功能性超出了药物化学的范畴。它还用于新材料和化学合成方法的开发。例如,其衍生物已被探索其作为荧光分子转子的特性,展示了在粘度测量和生物成像中的潜在应用 (Ibarra-Rodrı Guez 等,2017)。这展示了叔丁基 8-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-2,3-二氢苯并[f][1,4]恶唑并酮-4(5H)-羧酸盐及其衍生物在各种研究和工业领域中的广泛适用性。

作用机制

Target of action

Boronic acids and their esters, such as “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”, are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . They can act as electrophiles and form bonds with nucleophilic partners in these reactions.

Mode of action

In a typical Suzuki-Miyaura coupling, the boronic acid or ester reacts with a halide or pseudohalide under the action of a palladium catalyst and a base . The boron atom in the boronic acid or ester forms a new carbon-carbon bond with the carbon atom that was bonded to the halogen in the halide or pseudohalide.

Biochemical pathways

The Suzuki-Miyaura coupling is a key step in many synthetic pathways for producing complex organic molecules, including pharmaceuticals and polymers .

Result of action

The result of the action of “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” would depend on the specific reaction it is involved in. In a Suzuki-Miyaura coupling, the result is the formation of a new carbon-carbon bond, which can be a key step in the synthesis of a more complex molecule .

Action environment

The action of “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the efficiency of a Suzuki-Miyaura coupling can be affected by the choice of solvent, the base, and the palladium catalyst .

属性

IUPAC Name |

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-12-15(9-8-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYLRHPNPQAURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CCO3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

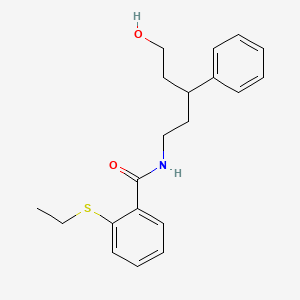

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)

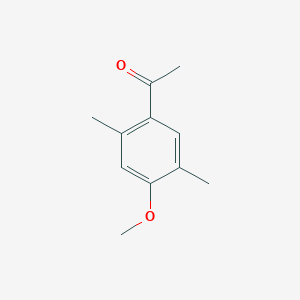

![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2681377.png)

![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)